1,3,3-Trinitroazetidine
Overview
Description
1,3,3-Trinitroazetidine is a highly energetic heterocyclic compound with the molecular formula C3H4N4O6. It is known for its potential as a replacement for trinitrotoluene due to its low melting point (101°C) and good thermal stability (up to 240°C) . This compound was first synthesized by Archibald et al. in 1990 . It is a white crystalline material that has been considered for various applications, particularly in the field of explosives .
Preparation Methods
The synthesis of 1,3,3-Trinitroazetidine involves several routes. The first synthesis was accomplished by Archibald and Baum . One of the primary methods is the Fluorochem Process, which involves the use of epichlorohydrin . Another method developed at the University of Florida by Katritzky et al. also uses epichlorohydrin but eliminates some of its disadvantages . A process developed by Marchand et al. involves the cyclization of 1,3-dichloro-2,2-dinitropropane, yielding about 30% . Industrial production has been scaled up to produce batches close to 1000 pounds .
Chemical Reactions Analysis
1,3,3-Trinitroazetidine undergoes various chemical reactions, including thermal decomposition and reactions under shock wave conditions. Thermal decomposition starts around 240°C - 250°C, producing nitrogen dioxide, nitric oxide, nitrous acid, carbon dioxide, and formaldehyde . The compound also reacts under different shock wave directions, with varying reaction rates and paths depending on the molecular arrangement . Common reagents used in these reactions include nitric acid and other nitrating agents .
Scientific Research Applications
1,3,3-Trinitroazetidine has broad applications in scientific research, particularly in the field of explosives. It has been assessed as a potential high-energy replacement for trinitrotoluene due to its superior performance and thermal stability . It is used in the development of insensitive ammunition and melt-castable explosives . Additionally, its properties make it suitable for applications in low-sensitivity ammunition .
Mechanism of Action
The mechanism of action of 1,3,3-Trinitroazetidine involves its thermal stability and low shock sensitivity. Molecular dynamics simulations have shown that the compound’s shock sensitivity varies with different shock wave directions, affecting the reaction rate and path . The formation and cleavage of bonds, particularly N-O bonds, play a crucial role in its initial reaction path and rate .
Comparison with Similar Compounds
1,3,3-Trinitroazetidine is often compared with other high-energy compounds such as trinitrotoluene, RDX, and HMX. It is 30% more energetic than trinitrotoluene and 10% more than nitramines like RDX and HMX . Its low melting point and good thermal stability make it a unique candidate for replacing trinitrotoluene in various applications . Similar compounds include 3-azido-1-tert-butyl-3-nitroazetidine and 1-tert-butyl-3-hydroxymethyl-3-nitroazetidine .
Properties
IUPAC Name |
1,3,3-trinitroazetidine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H4N4O6/c8-5(9)3(6(10)11)1-4(2-3)7(12)13/h1-2H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCRYIJDAHIGPDQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1[N+](=O)[O-])([N+](=O)[O-])[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H4N4O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20913764 | |
Record name | 1,3,3-Trinitroazetidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20913764 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
97645-24-4 | |
Record name | TNAZ | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=97645-24-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,3,3-Trinitroazetidine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0097645244 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1,3,3-Trinitroazetidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20913764 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,3,3-TRINITROAZETIDINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/41T9FAH22H | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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